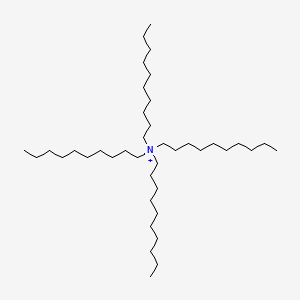
1-Decanaminium, N,N,N-tris(decyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanaminium, N,N,N-tris(decyl)- is a quaternary ammonium compound with the molecular formula C40H84N. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanaminium, N,N,N-tris(decyl)- typically involves the quaternization of decylamine with decyl halides under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or toluene, at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of 1-Decanaminium, N,N,N-tris(decyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Decanaminium, N,N,N-tris(decyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium compound to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of decyl oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
1-Decanaminium, N,N,N-tris(decyl)- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of 1-Decanaminium, N,N,N-tris(decyl)- involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This property makes it effective as a surfactant and antimicrobial agent. The compound targets the lipid membranes of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in the extraction of DNA and RNA.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
1-Decanaminium, N,N,N-tris(decyl)- is unique due to its three long decyl chains, which enhance its hydrophobicity and surfactant properties. This makes it particularly effective in applications requiring strong interaction with lipid membranes.
Properties
CAS No. |
48078-03-1 |
|---|---|
Molecular Formula |
C40H84N+ |
Molecular Weight |
579.1 g/mol |
IUPAC Name |
tetrakis-decylazanium |
InChI |
InChI=1S/C40H84N/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3/q+1 |
InChI Key |
LKVHMIDEEJWEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















